molecular formula C19H14BrN3S B2569113 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile CAS No. 450352-85-9

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

Cat. No. B2569113
CAS RN: 450352-85-9
M. Wt: 396.31
InChI Key: KYTWJDQBLIYKLK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One application area is in the study of corrosion inhibition for metals. Thiazole derivatives, similar in structure to the compound , have been investigated for their efficacy in preventing corrosion of iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds form strong interactions with metal surfaces, potentially making them suitable as corrosion inhibitors (Kaya et al., 2016).

Photodynamic Therapy

Another significant application is in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives, which share structural motifs with the compound of interest, highlighted their potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. Such characteristics are essential for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Thiazole and thiadiazole derivatives have also been synthesized for their antimicrobial properties. By incorporating a sulfamoyl moiety, these compounds have shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Molecular Interaction Studies

Research into the noncovalent interactions of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which resemble the structural complexity of the specified compound, provides insights into the stabilization of molecular structures and the importance of hydrogen bonding in crystal engineering (El-Emam et al., 2020).

Antihypertensive Agents

Thiosemicarbazides and triazoles, structurally related to the specified compound, have been investigated for their potential as antihypertensive α-blocking agents. This research underscores the versatility of thiazole derivatives in pharmaceutical applications, particularly in cardiovascular disease management (Abdel-Wahab et al., 2008).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWJDQBLIYKLK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.